Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is an organozinc compound characterized by a zinc atom bonded to a bromo-substituted thiophene ring. Its chemical structure includes a hexyl substituent, which influences its solubility and reactivity compared to other similar compounds. The compound is identified by the CAS number 144634-74-2 and holds potential in various chemical applications, particularly in organic synthesis and materials science.
This compound can be synthesized through several methods involving the reaction of 5-bromo-4-hexyl-2-thienyl bromide with zinc reagents. The most common synthesis involves using highly reactive Rieke zinc to facilitate the formation of the organozinc compound.
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- falls under the category of organometallic compounds, specifically organozinc compounds. These types of compounds are known for their utility in organic synthesis, particularly in cross-coupling reactions.
The synthesis of Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- typically follows these steps:
The reaction conditions may vary based on the specific method used, but generally involve heating and stirring the reactants in a suitable solvent such as tetrahydrofuran or toluene. The use of palladium catalysts may also be involved in subsequent reactions to utilize the formed organozinc compound .
The molecular formula of Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is C10H14Br2SZn. Its structure features a thiophene ring with a hexyl group and two bromine substituents:
Property | Data |
---|---|
CAS Number | 144634-74-2 |
Molecular Formula | C10H14Br2SZn |
Molecular Weight | 391.5 g/mol |
IUPAC Name | 5-bromo-4-hexyl-2H-thiophen-2-ide; bromozinc(1+) |
InChI | InChI=1S/C10H14BrS.BrH.Zn/c1-2... |
Canonical SMILES | CCCCCCC1=C(S[C-]=C1)Br.[Zn+]Br |
This structural configuration contributes to its reactivity and potential applications in organic synthesis.
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The reactivity of Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- primarily stems from its organometallic nature. In cross-coupling reactions such as Suzuki–Miyaura coupling, the zinc atom facilitates transmetalation by transferring the thiophene moiety to a palladium catalyst. This process involves several steps:
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- exhibits properties typical of organozinc compounds:
The chemical properties are influenced by its functional groups and molecular structure:
Relevant data regarding its properties can be derived from experimental studies and literature reviews focusing on similar organozinc compounds .
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- has several scientific applications:
These applications highlight the versatility and significance of Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- in modern chemistry and materials science.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: